molecular formula C12H10O2 B14131280 3,4-dihydrodibenzo[b,d]furan-1(2H)-one

3,4-dihydrodibenzo[b,d]furan-1(2H)-one

Cat. No.: B14131280
M. Wt: 186.21 g/mol
InChI Key: AVGBRRURGOWLFS-UHFFFAOYSA-N
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Description

3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is an organic compound that belongs to the class of dibenzofurans. This compound is characterized by a fused ring system consisting of two benzene rings and a furan ring, with a ketone group at the 1-position. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones. This reaction proceeds under mild conditions and exhibits good functional group tolerance, yielding the desired product in moderate to excellent yields (55-90%) through a tandem N-H activation/C-C cleavage process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability and functional group tolerance of the synthetic routes mentioned above suggest that these methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrodibenzo[b,d]furan-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or quinones, while reduction typically produces alcohols.

Scientific Research Applications

3,4-Dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydrodibenzo[b,d]furan-1(2H)-one and its derivatives involves interactions with various molecular targets and pathways. For instance, in OLEDs, the compound acts as a hole-blocking material, enhancing the efficiency and lifespan of the devices by stabilizing the hole-blocking layer morphology and preventing charge recombination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific ring structure and the presence of the ketone group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

3,4-dihydro-2H-dibenzofuran-1-one

InChI

InChI=1S/C12H10O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-2,4,6H,3,5,7H2

InChI Key

AVGBRRURGOWLFS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3O2

Origin of Product

United States

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